molecular formula C9H11N B1315062 2-Methyl-3-(2-pyridyl)-1-propene CAS No. 936621-16-8

2-Methyl-3-(2-pyridyl)-1-propene

Cat. No. B1315062
CAS RN: 936621-16-8
M. Wt: 133.19 g/mol
InChI Key: QGHHCPHPZNGOFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methylpyridines has been studied extensively. One method involves the use of a simplified bench-top continuous flow setup . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines . Another method involves the Kröhnke pyridine synthesis, a reaction in organic synthesis between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds used to generate highly functionalized pyridines .

Scientific Research Applications

Catalytic Activity in Hydrogenation Reactions

The catalytic activity of related compounds to 2-Methyl-3-(2-pyridyl)-1-propene has been explored in hydrogenation reactions. For instance, the hydrogenation of ketones using ruthenium complexes activated by 2-(aminomethyl)pyridine ligands demonstrated significant catalytic activity. These complexes, particularly those utilizing 2-amino-2-(2-pyridyl)propane (appH) as a ligand, showed effective catalysis in the hydrogenation of acetophenone under mild conditions. The presence of pyridyl groups in these ligands plays a crucial role in activating the ruthenium catalysts for these reactions (Hadžović et al., 2007).

Synthesis and Structural Analysis of Metal Complexes

Compounds similar to 2-Methyl-3-(2-pyridyl)-1-propene have been utilized in the synthesis of metal complexes, showcasing the versatility of pyridyl-containing ligands. For example, W(CO)5 complexes with 3-(4-pyridyl)propenal demonstrated unique structural features and electronic absorption spectra, highlighting the potential of these compounds in the development of novel metal complexes with distinctive properties (Hameed et al., 2002).

Formation of Metallosupramolecules

The self-assembly of metallosupramolecules using flexible 2-pyridyl ligands represents another significant application. Reactions involving silver ions and 2-pyridyl ligands like 1,3-bis(2-pyridyl)propane have led to the formation of discrete metallocyclic complexes, demonstrating the potential of pyridyl-containing compounds in the construction of complex molecular architectures (Shin et al., 2003).

Photoluminescent Properties

The photoluminescent properties of coordination polymers formed from silver(I) and bifunctional pyridyl ligands have been studied, revealing insights into the interactions between aromatic rings and their role in stabilizing polymeric structures. Such studies contribute to our understanding of the luminescent properties of metal-organic frameworks and their potential applications in optical materials (Oh et al., 2005).

properties

IUPAC Name

2-(2-methylprop-2-enyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-8(2)7-9-5-3-4-6-10-9/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHHCPHPZNGOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501601
Record name 2-(2-Methylprop-2-en-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

936621-16-8
Record name 2-(2-Methyl-2-propen-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936621-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methylprop-2-en-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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